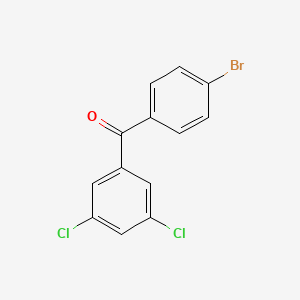

4-Bromo-3',5'-diclorobenzofenona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3’,5’-dichlorobenzophenone is an organic compound with the molecular formula C13H7BrCl2O. It is a halogenated benzophenone derivative, characterized by the presence of bromine and chlorine atoms on the benzene rings. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Aplicaciones Científicas De Investigación

4-Bromo-3’,5’-dichlorobenzophenone is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals, dyes, and polymers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromo-3’,5’-dichlorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 3,5-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-3’,5’-dichlorobenzophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions, improving yield, and reducing production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3’,5’-dichlorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Substitution: Formation of substituted benzophenone derivatives.

Reduction: Formation of benzophenone alcohols.

Oxidation: Formation of benzophenone carboxylic acids.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3’,5’-dichlorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated benzophenone structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-2-chlorobenzophenone

- 3,5-Dichlorobenzophenone

- 4-Bromo-3,5-dichlorobenzotrifluoride

Uniqueness

4-Bromo-3’,5’-dichlorobenzophenone is unique due to the specific arrangement of bromine and chlorine atoms on the benzene rings, which imparts distinct chemical properties and reactivity. This compound’s unique structure makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Actividad Biológica

4-Bromo-3',5'-dichlorobenzophenone (BDCBP) is an organic compound belonging to the benzophenone class, characterized by the presence of bromine and chlorine substituents on its aromatic rings. Its molecular formula is C13H8BrCl2O, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science.

The unique structure of BDCBP allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation reactions. The halogen substituents can enhance the compound's binding affinity to biological targets, potentially modulating enzyme activity or receptor interactions.

The mechanism by which BDCBP exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with molecular targets such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The presence of bromine and chlorine atoms may influence the compound's lipophilicity and electronic properties, facilitating its interaction with lipid membranes and proteins.

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of BDCBP. While direct studies on BDCBP are sparse, related compounds have been assessed for their carcinogenic potential. The International Agency for Research on Cancer (IARC) outlines criteria for evaluating carcinogenicity based on experimental data from various species and exposure routes .

Table 2: Summary of Carcinogenicity Assessment Criteria

| Criterion | Description |

|---|---|

| Experimental Parameters | Route of administration, species, sex, age |

| Consistency of Carcinogenic Evidence | Number of species affected and types of tumors observed |

| Spectrum of Neoplastic Response | Types of tumors induced (benign vs malignant) |

| Dose-Response Relationship | Correlation between dose levels and tumor incidence |

Environmental Impact

BDCBP's halogenated structure raises concerns regarding its environmental persistence and potential bioaccumulation. Studies indicate that halogenated organic compounds can disrupt endocrine functions in wildlife, leading to broader ecological implications . Monitoring programs are essential to assess the prevalence and effects of such compounds in environmental matrices.

Propiedades

IUPAC Name |

(4-bromophenyl)-(3,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCQVAKHSDLCBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373624 |

Source

|

| Record name | 4-Bromo-3',5'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-09-0 |

Source

|

| Record name | 4-Bromo-3',5'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.